1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a methoxy group (-OCH3) attached to one phenyl ring and a methylsulfonyl group (-SO2CH3) attached to another phenyl ring. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-methylsulfonylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. For example, the methoxy group may enhance the compound’s ability to cross cell membranes, while the methylsulfonyl group may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-phenylethanone: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
1-(4-Methylsulfonylphenyl)-2-phenylethanone: Lacks the methoxy group, affecting its solubility and biological activity.
1-(4-Hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone:
Uniqueness
1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16O4S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C16H16O4S/c1-20-14-7-5-13(6-8-14)16(17)11-12-3-9-15(10-4-12)21(2,18)19/h3-10H,11H2,1-2H3 |
InChI Key |
NDEDJJQOIXHKOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.